Triheptylamine
Overview
Description
Triheptylamine is an organic compound with the molecular formula C21H45N . It has a molecular weight of 311.589 Da . It is a clear liquid at room temperature .
Molecular Structure Analysis
Triheptylamine has a simple structure with 21 carbon atoms, 45 hydrogen atoms, and 1 nitrogen atom . It has 18 freely rotating bonds . The molecule is nonpolar with a polar surface area of 3 Å .Physical And Chemical Properties Analysis
Triheptylamine has a density of 0.8±0.1 g/cm3 . It has a boiling point of 332.4±10.0 °C at 760 mmHg . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 132.1±6.6 °C . The index of refraction is 1.451 . The molar refractivity is 103.1±0.3 cm3 . The polarizability is 40.9±0.5 10-24 cm3 . The surface tension is 29.8±3.0 dyne/cm . The molar volume is 382.4±3.0 cm3 .Scientific Research Applications
Comprehensive and Detailed Summary of the Application
Triphenylamine-based materials exhibit a controlled fluorescence response to different external stimuli such as pressure, heat, light, pH, etc. The molecular structure and supramolecular assembly via weak intermolecular interactions strongly influence the fluorescence efficiency and color .
Detailed Description of the Methods of Application or Experimental Procedures
Molecular engineering of the Triphenylamine fluorophore resulted in the development of different types of stimuli-responsive materials. The conformational flexibility of non-planar phenyl groups often produced polymorphism induced fluorescence tuning .
1. Specific Scientific Field: Electrical Engineering and Material Science .
Comprehensive and Detailed Summary of the Application
Triphenylamine derivatives have useful properties in electrical conductivity and electroluminescence. They are used in Organic Light Emitting Diodes (OLEDs) as hole-transporters .
3. Detailed Description of the Methods of Application or Experimental Procedures: Triphenylamine can be prepared by arylation of diphenylamine . Its derivatives are then used in the fabrication of OLEDs .
Multi-Photon Lithography
- Specific Scientific Field: Applied Physics .
- Comprehensive and Detailed Summary of the Application: Triphenylamine-based aldehydes are used as photo-initiators for multi-photon lithography, a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution .
- Detailed Description of the Methods of Application or Experimental Procedures: The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
- Thorough Summary of the Results or Outcomes Obtained: The well-defined 3D prints in the sub-micron range, the solubility, and the broad fabrication window demonstrate these photo-initiators are a viable alternative to standard photo-initiators .
Fluorescence-Based Applications
- Specific Scientific Field: Chemistry .
- Comprehensive and Detailed Summary of the Application: Triphenylamine and diphenylamine derivatives constitute an important class of dyes that are suitable for many fluorescence-based applications .
- Detailed Description of the Methods of Application or Experimental Procedures: The study provides a thorough understanding about the photophysics of ortho-, meta- and para-amido substituted TPA and DPA dyes in several solvents and solvent mixtures over a wide polarity range .
- Thorough Summary of the Results or Outcomes Obtained: The findings are significant for optimizing the performance of the TPA and DPA class of dyes for their various fluorescence functionalities .
Safety And Hazards
Triheptylamine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N,N-diheptylheptan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZGJKHEVKJLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CCCCCCC)CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062391 | |
Record name | 1-Heptanamine, N,N-diheptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triheptylamine | |
CAS RN |
2411-36-1 | |
Record name | Triheptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2411-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Heptanamine, N,N-diheptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Heptanamine, N,N-diheptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Heptanamine, N,N-diheptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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